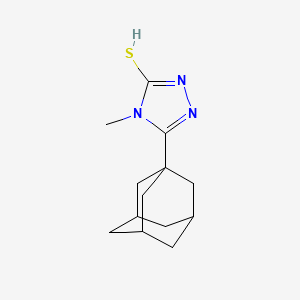

5-(1-adamantyl)-4-methyl-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound with the identifier “5-(1-adamantyl)-4-methyl-1,2,4-triazole-3-thiol” is known as methylcellulose. Methylcellulose is a chemical compound derived from cellulose. It is a white powder that forms a clear, viscous solution when dissolved in water. Methylcellulose is widely used in various industries, including pharmaceuticals, food, and construction, due to its unique properties such as thickening, emulsifying, and film-forming abilities.

準備方法

Synthetic Routes and Reaction Conditions

Methylcellulose is synthesized by treating cellulose with a caustic solution, typically sodium hydroxide, to produce alkali cellulose. This intermediate is then reacted with methyl chloride under controlled conditions to introduce methoxy groups into the cellulose structure. The degree of substitution and the reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired viscosity and solubility properties of the final product.

Industrial Production Methods

In industrial settings, methylcellulose is produced in large-scale reactors where cellulose is first mercerized with sodium hydroxide. The mercerized cellulose is then reacted with methyl chloride in the presence of a catalyst. The reaction mixture is neutralized, washed, and dried to obtain the final methylcellulose product. The process parameters, such as reaction time, temperature, and the concentration of reagents, are optimized to ensure consistent product quality.

化学反応の分析

Types of Reactions

Methylcellulose undergoes various chemical reactions, including:

Oxidation: Methylcellulose can be oxidized to form carboxylated derivatives, which have different solubility and viscosity properties.

Reduction: Reduction reactions are less common for methylcellulose but can be used to modify its functional groups.

Substitution: Methylcellulose can undergo substitution reactions where the methoxy groups are replaced with other functional groups to alter its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite. The reactions are typically carried out under mild conditions to prevent degradation of the cellulose backbone.

Substitution: Substitution reactions often involve reagents such as alkyl halides or acyl chlorides. The reactions are conducted in the presence of a base, such as sodium hydroxide, to facilitate the substitution process.

Major Products

The major products formed from these reactions include carboxymethylcellulose, hydroxypropyl methylcellulose, and other cellulose ethers. These derivatives have varied applications based on their modified properties.

科学的研究の応用

Methylcellulose has a wide range of scientific research applications:

Chemistry: It is used as a thickening agent and stabilizer in various chemical formulations.

Biology: Methylcellulose is used in cell culture media to provide a viscous environment that supports cell growth and differentiation.

Medicine: It is used as an excipient in pharmaceutical formulations, particularly in controlled-release drug delivery systems.

Industry: Methylcellulose is used in the food industry as a thickener and emulsifier, in the construction industry as a binder and film-former, and in the cosmetics industry as a stabilizer and texture enhancer.

作用機序

Methylcellulose exerts its effects primarily through its ability to form viscous solutions and gels. When dissolved in water, the methoxy groups on the cellulose backbone interact with water molecules, leading to the formation of a hydrated network. This network imparts viscosity and gelation properties to the solution. In pharmaceutical applications, methylcellulose can modulate the release of active ingredients by forming a gel matrix that controls the diffusion of the drug.

類似化合物との比較

Methylcellulose is often compared with other cellulose derivatives such as:

Carboxymethylcellulose: Similar to methylcellulose but with carboxymethyl groups, providing different solubility and viscosity properties.

Hydroxypropyl Methylcellulose: Contains both methoxy and hydroxypropyl groups, offering enhanced solubility and film-forming properties.

Ethylcellulose: Contains ethoxy groups, making it more hydrophobic and suitable for applications requiring water resistance.

Methylcellulose is unique due to its balance of hydrophilic and hydrophobic properties, making it versatile for a wide range of applications.

特性

IUPAC Name |

5-(1-adamantyl)-4-methyl-1,2,4-triazole-3-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3S/c1-16-11(14-15-12(16)17)13-5-8-2-9(6-13)4-10(3-8)7-13/h8-10H,2-7H2,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNIHKXRSJJMHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1S)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=C1S)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[3-(dimethylamino)phenoxy]methyl]-4-phenyl-1,2,4-triazole-3-thiol](/img/structure/B7764292.png)

![5-[(3-ethyl-5-methylphenoxy)methyl]-4-phenyl-1,2,4-triazole-3-thiol](/img/structure/B7764309.png)

![3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic Acid](/img/structure/B7764328.png)